![molecular formula C23H21N3O6S2 B2926076 methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 443108-12-1](/img/no-structure.png)
methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, a class of organic compounds that have been studied for their various biological activities . It contains several functional groups, including a carbamoyl group, a thioxo group, and a carboxylate group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of thiazoloquinazoline derivatives, including compounds similar to methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate, has been a subject of interest due to their complex structure and potential biological activities. These compounds are synthesized through various chemical reactions, including the condensation of amino acids with isothiocyanates and subsequent treatment with alkalis or through photoinduced heterocyclization processes. The synthesized compounds are characterized using techniques such as IR, NMR, and mass spectral studies, which confirm their structures and purity (Budruev et al., 2021; El-Gazzar et al., 2009).
Biological Activities
The biological activities of thiazoloquinazoline derivatives have been extensively studied. These compounds exhibit a range of biological properties, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities. For instance, certain derivatives have shown potent in vitro antitumor activity against various cancer cell lines, demonstrating broad-spectrum antitumor activity with significant potency compared to known anticancer agents. Additionally, some compounds displayed selective activities toward specific cancer cell lines, indicating their potential for targeted cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Moreover, some thiazoloquinazoline derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This suggests their potential application in treating infectious diseases. The compounds' structures contribute to their activity, with specific substitutions enhancing their efficacy (Ashok Kumar et al., 2011).
In addition to antimicrobial and antitumor activities, certain derivatives have been evaluated for their anti-oxidant, anti-inflammatory, and analgesic properties, further highlighting the therapeutic potential of thiazoloquinazoline compounds. These activities suggest their possible use in treating inflammation, pain, and oxidative stress-related conditions (A. El-Gazzar et al., 2009).
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the biological activities reported for other quinazoline derivatives, it could be interesting to explore this compound’s potential as a therapeutic agent .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate to form the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate. This intermediate is then reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl isothiocyanate", "2-chloro-3-formylquinazoline", "methyl chloroformate", "triethylamine", "dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in dimethylformamide (DMF), add ethyl isothiocyanate (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add methyl chloroformate (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 4: To a solution of the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate in DMF, add 2-chloro-3-formylquinazoline (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 6: Purify the final product by column chromatography using a suitable solvent system." ] } | |
| 443108-12-1 | |
分子式 |
C23H21N3O6S2 |
分子量 |
499.56 |
IUPAC名 |
methyl 3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C23H21N3O6S2/c1-30-16-7-4-12(10-17(16)31-2)8-9-24-21(28)18-19-25-20(27)14-6-5-13(22(29)32-3)11-15(14)26(19)23(33)34-18/h4-7,10-11H,8-9H2,1-3H3,(H,24,28)(H,25,27) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
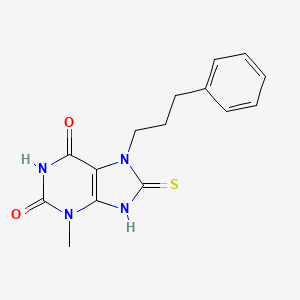

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)
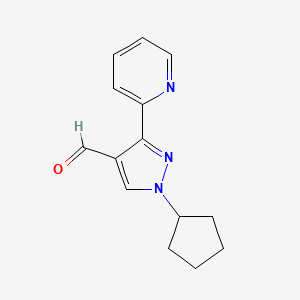
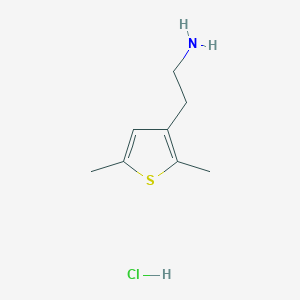
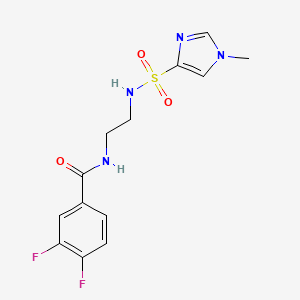
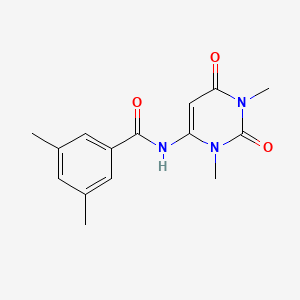
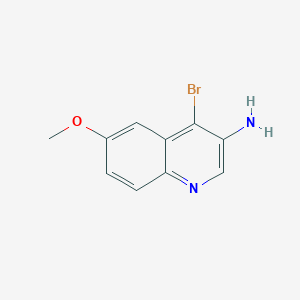

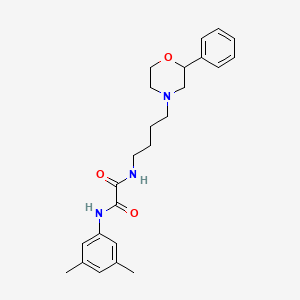
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)
![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)
